Neohesperidin dihydrochalcone hydrate is a synthetic flavonoid compound primarily known for its intense sweetness, approximately 1500 to 1800 times sweeter than sucrose. It is derived from neohesperidin, which is found in the peel of Seville oranges (Citrus aurantium). This compound is classified as a dihydrochalcone and is utilized extensively as a sweetening agent in food and pharmaceutical applications due to its ability to mask bitter flavors and enhance palatability .
Neohesperidin dihydrochalcone hydrate is classified under the category of flavonoids, specifically as a dihydrochalcone. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 612.58 g/mol . The compound has been recognized for its antioxidant properties, making it valuable not only as a sweetener but also in various health-related applications.
The synthesis of neohesperidin dihydrochalcone typically involves the modification of neohesperidin, which itself is obtained from naringin, a flavanone glycoside present in grapefruit. The conversion process generally includes hydrogenation and subsequent chemical transformations to yield the dihydrochalcone structure .
The production process may vary, but it often involves:
The molecular structure of neohesperidin dihydrochalcone hydrate features multiple hydroxyl groups and methoxy substituents that contribute to its sweetness and solubility properties. The structural representation can be depicted as follows:
Key data points include:
Neohesperidin dihydrochalcone can participate in various chemical reactions typical of flavonoids:
The mechanism by which neohesperidin dihydrochalcone exerts its sweetening effect involves interaction with taste receptors on the tongue. The compound binds to sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness.
Neohesperidin dihydrochalcone hydrate finds extensive applications across various fields:
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